molecular formula C7H7F3N2O B6153377 6-methyl-5-(trifluoromethoxy)pyridin-2-amine CAS No. 1361812-65-8

6-methyl-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B6153377
CAS No.: 1361812-65-8
M. Wt: 192.14 g/mol
InChI Key: KGIZIZNDRWYOJB-UHFFFAOYSA-N
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Description

6-methyl-5-(trifluoromethoxy)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

6-methyl-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the methyl and trifluoromethoxy groups, which can influence its chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine can be achieved through a multi-step process involving the introduction of the methyl and trifluoromethoxy groups onto the pyridine ring, followed by the amination of the resulting intermediate.", "Starting Materials": [ "2-chloro-5-methylpyridine", "trifluoromethanol", "sodium hydride", "ammonia gas" ], "Reaction": [ "Step 1: 2-chloro-5-methylpyridine is reacted with sodium hydride in anhydrous DMF to form the corresponding sodium salt.", "Step 2: Trifluoromethanol is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to introduce the trifluoromethoxy group onto the pyridine ring.", "Step 3: The reaction mixture is cooled and quenched with water, and the resulting solid is filtered and washed with water to obtain the intermediate product.", "Step 4: The intermediate product is then reacted with ammonia gas in the presence of a palladium catalyst to introduce the amine group onto the pyridine ring, yielding the final product, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine." ] }

CAS No.

1361812-65-8

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

6-methyl-5-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2O/c1-4-5(13-7(8,9)10)2-3-6(11)12-4/h2-3H,1H3,(H2,11,12)

InChI Key

KGIZIZNDRWYOJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)OC(F)(F)F

Purity

95

Origin of Product

United States

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